chemical structure of DRF 2519 benzoxazinone TZD
chemical structure of DRF 2519 benzoxazinone TZD
An In-Depth Technical Guide to the Chemical Structure and Biological Significance of DRF 2519
Abstract
This technical guide provides a comprehensive analysis of DRF 2519, a synthetic compound featuring a benzoxazinone-thiazolidinedione (TZD) chemical architecture. DRF 2519 is classified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ)[1]. This document delineates the distinct chemical features of its core scaffolds, proposes a logical synthetic pathway based on established chemical principles, and explains its mechanism of action through the PPAR signaling pathway. Detailed experimental protocols for its characterization are also provided for researchers in drug development and medicinal chemistry.
Introduction
The thiazolidinedione (TZD) class of compounds has been a cornerstone in the management of type 2 diabetes for decades.[2] Their primary therapeutic effect is to enhance insulin sensitivity, which they achieve by acting as potent agonists for the nuclear receptor PPARγ.[3] PPARγ is a master regulator of adipogenesis, glucose metabolism, and fatty acid storage.[4] While effective, first-generation TZDs have been associated with side effects such as weight gain and fluid retention, prompting the development of new agents with improved safety profiles.[5][6]
This has led to the exploration of two key strategies: the development of selective PPARγ modulators (SPPARMs) that elicit a more targeted beneficial response, and the creation of dual agonists that target multiple PPAR subtypes simultaneously.[7][8] DRF 2519 falls into the latter category, acting on both PPARα and PPARγ. The activation of PPARα is primarily associated with the regulation of lipid metabolism, making dual agonists a promising strategy for treating metabolic syndrome, which is characterized by both insulin resistance and dyslipidemia.
The chemical structure of DRF 2519 is notable for its fusion of the well-established TZD pharmacophore with a benzoxazinone moiety. Benzoxazinones are a class of heterocyclic compounds recognized for their broad range of biological activities and are utilized as precursors for various other heterocyclic systems.[9][10] This guide will dissect the chemical architecture of DRF 2519, grounding its structure in the fundamental principles of organic synthesis and medicinal chemistry.
Section 1: The 2,4-Thiazolidinedione (TZD) Pharmacophore
The 2,4-thiazolidinedione ring is the essential pharmacophore responsible for the PPARγ agonist activity of the "glitazone" drugs.[2] It is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[11] The acidic proton on the nitrogen atom (at position 3) and the carbonyl groups are crucial for forming hydrogen bonds within the ligand-binding pocket of the PPARγ receptor.
Core Chemical Structures
The fundamental scaffolds that constitute DRF 2519 are the 2,4-thiazolidinedione ring and the 4H-3,1-benzoxazin-4-one ring.
General Synthesis of the Thiazolidinedione Ring
The synthesis of the 2,4-thiazolidinedione nucleus is a well-established process in organic chemistry. A common and efficient method involves the condensation of chloroacetic acid with thiourea.[11][12]
Protocol 1: Synthesis of 2,4-Thiazolidinedione
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1.0 eq) and thiourea (1.0 eq) in water.
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Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Cooling & Crystallization: Upon completion, cool the flask. The product will often solidify into a mass of white, needle-like crystals.
-
Isolation: Filter the solid product and wash thoroughly with cold water to remove any remaining hydrochloric acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2,4-thiazolidinedione.[12]
Section 2: The Benzoxazinone Moiety
4H-3,1-Benzoxazin-4-ones are fused heterocyclic systems that serve as important intermediates in organic synthesis and are present in many biologically active molecules.[9] They are frequently synthesized from anthranilic acid or its derivatives.[9][13]
General Synthesis of the Benzoxazinone Ring
A prevalent method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclization of N-acyl anthranilic acids.[9] This is often achieved by heating with a dehydrating agent like acetic anhydride or, in greener modern methods, under solvent-free conditions.[9][13]
Protocol 2: Synthesis of a 2-Substituted-4H-3,1-Benzoxazin-4-one
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Acylation of Anthranilic Acid: React anthranilic acid (1.0 eq) with an appropriate acyl chloride (1.0 eq) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl anthranilic acid intermediate.[14]
-
Cyclodehydration: Add a dehydrating agent, such as acetic anhydride, to the N-acyl anthranilic acid.
-
Heating: Heat the mixture gently. The reaction leads to the cyclization and formation of the benzoxazinone ring.[13]
-
Workup: After the reaction is complete, the excess acetic anhydride is removed, often under reduced pressure. The resulting solid is then purified.
-
Alternative Green Method: An alternative involves mixing the N-acyl anthranilic acid with silica gel and heating the mixture to its melting point for a few minutes, providing the product in good yield without bulk solvents.[9]
Section 3: Chemical Structure and Synthesis of DRF 2519
DRF 2519 integrates the thiazolidinedione and benzoxazinone scaffolds. While the exact synthesis is proprietary, a logical retrosynthetic analysis suggests a modular approach where the two heterocyclic systems are synthesized separately and then coupled.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₂O₅S | [1] |
| Molecular Weight | 398.43 g/mol | [1] |
| Classification | Dual PPARα/γ Agonist | [1] |
Proposed Synthetic Workflow
A plausible synthesis involves creating a functionalized benzoxazole intermediate, which is then coupled to a TZD moiety. This approach is analogous to the synthesis of other benzoxazole-containing TZD derivatives.[15][16][17]
Section 4: Mechanism of Action
DRF 2519 functions as a dual agonist for PPARα and PPARγ, which are ligand-activated transcription factors.[4] Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[7] This action modulates the transcription of genes involved in glucose and lipid metabolism.
-
PPARγ Activation: Primarily occurs in adipose tissue. It promotes adipocyte differentiation, enhances fatty acid uptake and storage in fat cells (reducing lipotoxicity in other tissues), and increases the expression of insulin-sensitizing hormones like adiponectin. This collective action leads to improved systemic insulin sensitivity.
-
PPARα Activation: Primarily occurs in the liver, heart, and muscle. It upregulates genes involved in fatty acid oxidation, thereby lowering circulating triglyceride levels.
PPARγ Signaling Pathway
The diagram below illustrates the general mechanism of PPARγ activation.
Section 5: Experimental Protocols for Characterization
To validate the activity of a compound like DRF 2519, an in vitro reporter gene assay is a standard method to quantify its ability to activate the PPARγ receptor.
Protocol 3: PPARγ Reporter Gene Assay
This protocol describes a cell-based assay to measure the dose-dependent activation of PPARγ.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARγ.
-
Transient Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human PPARγ gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
Compound Treatment: After 24 hours of transfection, re-plate the cells and treat them with varying concentrations of DRF 2519 (typically from 1 nM to 10 µM) and a known full agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Workflow for PPARγ Reporter Assay
Conclusion and Future Directions
DRF 2519 represents a chemically sophisticated approach to modulating metabolic pathways by integrating a classic TZD pharmacophore with a benzoxazinone scaffold. Its dual agonism for both PPARα and PPARγ positions it as a compound of interest for comprehensively addressing the multifaceted nature of metabolic syndrome. The future of this field is moving towards developing even more refined molecules, such as non-TZD PPARγ modulators and SPPARMs, which aim to retain the therapeutic benefits of PPARγ activation while minimizing or eliminating the associated side effects.[5][8][18][19] Understanding the structure-activity relationships of compounds like DRF 2519 is critical for the rational design of the next generation of safer and more effective insulin-sensitizing agents.
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